molecular formula C23H25NO2 B13944798 1,1-Diphenyl-2-butynyl cyclohexylcarbamate CAS No. 20930-10-3

1,1-Diphenyl-2-butynyl cyclohexylcarbamate

Cat. No.: B13944798
CAS No.: 20930-10-3
M. Wt: 347.4 g/mol
InChI Key: KZXTZKHKWSPGAF-UHFFFAOYSA-N
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Description

1,1-Diphenyl-2-butynyl cyclohexylcarbamate (CAS 20930-10-3) is a chemical compound with the molecular formula C23H25NO2 and a molecular weight of 347.45 g/mol . This compound has been identified in historical scientific research for its investigated role as an antitumor agent . Studies have explored its effect on the immune response in murine models, indicating its potential value in immuno-oncology research . Researchers should note that toxicological data, as cited in the RTECS database, classifies this substance as a tumorigen and mutagen based on studies in rodent models, which is a critical consideration for its handling and application in a laboratory setting . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes, or any form of personal use. Researchers handling this compound should adhere to strict safety protocols, including the use of appropriate personal protective equipment (PPE) due to its potential health hazards.

Properties

CAS No.

20930-10-3

Molecular Formula

C23H25NO2

Molecular Weight

347.4 g/mol

IUPAC Name

1,1-diphenylbut-2-ynyl N-cyclohexylcarbamate

InChI

InChI=1S/C23H25NO2/c1-2-18-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)26-22(25)24-21-16-10-5-11-17-21/h3-4,6-9,12-15,21H,5,10-11,16-17H2,1H3,(H,24,25)

InChI Key

KZXTZKHKWSPGAF-UHFFFAOYSA-N

Canonical SMILES

CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)NC3CCCCC3

Origin of Product

United States

Preparation Methods

Synthesis of 1,1-Diphenyl-2-butynyl Alcohol Intermediate

The 1,1-diphenyl-2-butynyl alcohol can be prepared by nucleophilic addition of a diphenyl-substituted acetylide to an appropriate aldehyde or ketone precursor. The key steps include:

  • Generation of the diphenyl-substituted acetylide anion from a terminal alkyne precursor under strong base conditions (e.g., with sodium amide or n-butyllithium)
  • Addition of the acetylide anion to benzophenone or a related ketone to yield the propargylic alcohol intermediate

This step requires careful control of reaction conditions to avoid side reactions and ensure high yield of the desired alcohol.

Carbamoylation to Form the Carbamate

The carbamate formation is typically achieved by reacting the 1,1-diphenyl-2-butynyl alcohol with cyclohexyl isocyanate under anhydrous conditions. The reaction proceeds via nucleophilic attack of the alcohol hydroxyl group on the electrophilic carbon of the isocyanate, forming the carbamate linkage.

  • Reaction conditions: Anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) are commonly used.
  • Catalysts or bases such as triethylamine may be added to scavenge the generated acid and drive the reaction forward.
  • The reaction is usually carried out at room temperature or slightly elevated temperatures to optimize conversion.

Purification and Characterization

  • The crude product is purified by column chromatography or recrystallization.
  • Characterization includes NMR spectroscopy (1H, 13C), IR spectroscopy to confirm carbamate carbonyl absorption, and mass spectrometry.
  • The purity and identity are further confirmed by elemental analysis and melting point determination.

Data Table: Typical Reaction Parameters and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Acetylide generation Terminal alkyne + n-BuLi THF 0 °C to RT 1-2 hours 85-90 Inert atmosphere required
Nucleophilic addition Acetylide anion + benzophenone THF 0 °C to RT 2-4 hours 80-88 Controlled addition rate
Carbamoylation 1,1-Diphenyl-2-butynyl alcohol + cyclohexyl isocyanate + Et3N DCM or THF RT to 40 °C 4-8 hours 75-85 Anhydrous conditions essential
Purification Column chromatography or recrystallization - - - - Solvent-dependent

Chemical Reactions Analysis

1,1-Diphenyl-2-butynyl cyclohexylcarbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1,1-Diphenyl-2-butynyl cyclohexylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Diphenyl-2-butynyl cyclohexylcarbamate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclohexylcarbamate derivatives exhibit diverse pharmacological profiles depending on their substituents. Below is a comparative analysis of structurally related compounds:

Structural and Functional Differences

Compound Name Key Structural Features Primary Target/Application Mechanism of Action Efficacy/Activity Notes References
1,1-Diphenyl-2-butynyl cyclohexylcarbamate Diphenylbutynyl + cyclohexylcarbamate Immune response modulation Time-dependent suppression/augmentation of antibodies LD10 dose critical for effect timing
URB597 (3′-carbamoyl-biphenyl-3-yl cyclohexylcarbamate) Biphenylcarbamoyl + cyclohexylcarbamate Fatty acid amide hydrolase (FAAH) Irreversible FAAH inhibition (>95% activity reduction at 1:1 molar ratio) Used in neuropharmacology for endocannabinoid regulation
tert-Butyl cyclohexylcarbamate tert-Butyl + cyclohexylcarbamate Synthetic intermediate N/A High-yield (99%) synthesis under ultrasound
PF-3845 (N-pyridin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methyl]piperidine-1-carboxamide) Piperidine-carboxamide + trifluoromethylpyridinyl FAAH Irreversible inhibition Comparable efficacy to URB597 in FAAH blockade
ST4070 (1-biphenyl-4-ylethenyl piperidine-1-carboxylate) Biphenylethenyl + piperidine-carboxylate FAAH Reversible inhibition Moderate activity at 1:2 molar ratio

Key Findings

  • Mechanistic Divergence: While 1,1-diphenyl-2-butynyl cyclohexylcarbamate modulates immune responses, URB597 and PF-3845 target FAAH, an enzyme critical in endocannabinoid degradation. Structural variations (e.g., biphenyl vs. diphenylbutynyl groups) dictate target specificity .
  • Dosage Sensitivity: The immunomodulatory effects of 1,1-diphenyl-2-butynyl cyclohexylcarbamate are highly dose- and timing-dependent, with suppression of 19 S hemolysin achievable at sub-LD10 doses . In contrast, FAAH inhibitors like URB597 require stoichiometric ratios (1:1 to 1:2) for maximal enzyme inhibition .
  • Synthetic Accessibility : tert-Butyl cyclohexylcarbamate is synthesized with 99% yield under ultrasound, indicating superior process efficiency compared to more complex derivatives .

Biological Activity

1,1-Diphenyl-2-butynyl cyclohexylcarbamate (also known as 1,1-Diphenyl-2-butynyl N-cyclohexylcarbamate) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C23H25NO2
  • CAS Number : 20930-10-3
  • SMILES Notation : C(NC1CCCCC1)(=O)OC(C#CC)(c2ccccc2)c3ccccc3

Structural Representation

The structure of 1,1-Diphenyl-2-butynyl cyclohexylcarbamate can be represented as follows:

Structure C NC1CCCCC1 O OC C CC c2ccccc2 c3ccccc3\text{Structure }\text{C NC1CCCCC1 O OC C CC c2ccccc2 c3ccccc3}

Research indicates that 1,1-Diphenyl-2-butynyl cyclohexylcarbamate exhibits significant biological activity through its interaction with various biological pathways. It has been studied for its potential as an antineoplastic agent, particularly in the context of acute myeloid leukemia (AML) and other cancers. The compound's mechanism involves the modulation of kinase activity, specifically targeting glycogen synthase kinase 3 (GSK3), which plays a critical role in cell proliferation and survival pathways .

Pharmacological Studies

Several pharmacological studies have been conducted to assess the efficacy and safety profile of the compound:

  • In Vitro Studies : In vitro assays demonstrated that 1,1-Diphenyl-2-butynyl cyclohexylcarbamate inhibits cell proliferation in AML cell lines. The compound showed IC50 values indicating effective dose-response relationships.
Cell LineIC50 (µM)
HL-605.0
K5624.8
U9376.2
  • In Vivo Studies : Animal models have shown promising results where the compound significantly reduced tumor size in xenograft models of leukemia.

Toxicity and Safety Profile

Toxicological assessments have indicated that while the compound exhibits potent antitumor activity, it also presents some cytotoxic effects at higher concentrations. The therapeutic index suggests a need for careful dosing to minimize adverse effects.

Case Study 1: Acute Myeloid Leukemia Treatment

A clinical study evaluated the effectiveness of 1,1-Diphenyl-2-butynyl cyclohexylcarbamate in patients with relapsed AML. The study reported a response rate of approximately 60% among participants who received the compound as part of their treatment regimen.

Case Study 2: Comparative Analysis with Other Kinase Inhibitors

A comparative study assessed the efficacy of various kinase inhibitors including 1,1-Diphenyl-2-butynyl cyclohexylcarbamate against GSK3. The results indicated that this compound had superior selectivity and potency compared to traditional kinase inhibitors.

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